molecular formula C12H12BrF2NO B1408179 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde CAS No. 1774893-96-7

3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde

Cat. No.: B1408179
CAS No.: 1774893-96-7
M. Wt: 304.13 g/mol
InChI Key: ROKIWWJJOZGZAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a 3,3-difluoropiperidine moiety at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the bromine and fluorine substituents, which modulate its reactivity and physical properties. The difluoropiperidine group enhances metabolic stability and binding affinity in drug design, while the aldehyde functionality allows for further derivatization via nucleophilic addition or condensation reactions .

Properties

IUPAC Name

3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-10-6-9(7-17)2-3-11(10)16-5-1-4-12(14,15)8-16/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKIWWJJOZGZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)C=O)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215911
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774893-96-7
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774893-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-(3,3-difluoropiperidin-1-yl)benzaldehyde under controlled conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to achieve the desired product.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol using common reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.

    Medicine: The compound may be explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the difluoropiperidinyl group can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Synthetic Routes: The target compound is hypothesized to be synthesized via nucleophilic substitution, similar to 3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde, which replaces a fluorine atom with a phenoxy group under basic conditions . Microwave-assisted methods (e.g., for imidazole derivatives) offer faster reaction times but require specialized equipment .
  • Substituent Effects: Electron-withdrawing groups (e.g., dibromophenoxy, difluoropiperidinyl) lower the C=O stretching frequency in IR compared to electron-donating groups. The difluoropiperidine group likely enhances solubility in polar solvents due to its polarity.

Reactivity and Functional Group Behavior

Aldehyde Reactivity
  • Reduction Behavior : Benzaldehyde derivatives are more reactive toward reducing agents than ketones. For example, benzaldehyde derivatives like 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde are reduced to alcohols faster than ketones under similar conditions .
  • Oxidation Stability : The difluoropiperidine group may sterically protect the aldehyde from oxidation, unlike simpler aldehydes (e.g., benzaldehyde in bread crust), which readily oxidize to carboxylic acids .
Substituent-Directed Reactivity
  • Electrophilic Substitution : The bromine atom at the 3-position deactivates the ring, directing further substitution to the para position relative to the aldehyde. This contrasts with unsubstituted benzaldehyde, where electrophilic attack occurs at the ortho/para positions .
  • Nucleophilic Addition: The electron-withdrawing difluoropiperidine group increases the electrophilicity of the aldehyde, enhancing reactivity toward nucleophiles like hydroxylamine (used in hapten synthesis for compounds like 3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde) .

Stability and Volatility

  • Volatility : The difluoropiperidine group reduces volatility compared to smaller substituents (e.g., imidazole or pyrazole), as seen in studies where benzaldehyde’s release profile is suppressed by interactions with larger molecules .
  • Oxidative Stability : Compounds with electron-withdrawing groups (e.g., bromine, fluorine) resist oxidation better than unsubstituted benzaldehydes, which degrade readily in the presence of oxygen .

Biological Activity

3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a difluoropiperidine moiety attached to a benzaldehyde core. Its chemical formula is C12H12BrF2NC_{12}H_{12}BrF_2N, and it has been characterized for various biological assays.

Research indicates that compounds similar to 3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde may act as inhibitors of specific kinase pathways, which are crucial in various cellular processes including proliferation and apoptosis. For instance, inhibition of mixed lineage kinase 3 (MLK3) has been suggested as a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease .

2. Pharmacological Effects

The compound has shown promise in several areas:

  • Neuroprotection : Inhibition of MLK3 can lead to reduced neuronal degeneration, making it a candidate for treating neurodegenerative conditions .
  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine release, which is beneficial in conditions characterized by excessive inflammation .

Case Studies

  • Neurodegenerative Disease Models :
    • In preclinical models of Parkinson's disease, compounds that inhibit MLK3 have shown significant neuroprotective effects by modulating the JNK signaling pathway. This suggests that 3-bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde may exhibit similar protective properties against neurotoxic agents like MPTP .
  • Cytokine Inhibition :
    • Studies on related compounds indicate that they can inhibit the release of TNFα in microglial cells, which is crucial for managing neuroinflammation in diseases such as Alzheimer's and multiple sclerosis .

Data Table: Biological Activities

Activity Mechanism Reference
NeuroprotectionMLK3 inhibition
Anti-inflammatoryCytokine release inhibition
Potential anti-cancerModulation of oncogenic signaling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde
Reactant of Route 2
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3-Bromo-4-(3,3-difluoropiperidin-1-yl)benzaldehyde

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